1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, an imidazole ring, and a dimethoxyphenyl moiety. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Cyclopropyl Group Introduction: The cyclopropyl group is often introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Coupling Reactions: The imidazole derivative is then coupled with a suitable ethyl halide to form the intermediate compound.
Urea Formation: Finally, the intermediate is reacted with 2,3-dimethoxyaniline and phosgene or a phosgene substitute to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the urea moiety to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted imidazole or phenyl derivatives.
Scientific Research Applications
1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
- 1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenylurea
- 1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,4-dimethoxyphenyl)urea
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy groups) can significantly alter the compound’s properties.
- Biological Activity: Variations in substituents can lead to differences in binding affinity and specificity for molecular targets, impacting the compound’s efficacy and safety profile.
- Uniqueness: The specific combination of the cyclopropyl group, imidazole ring, and dimethoxyphenyl moiety in 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea may confer unique biological activities not observed in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-14-5-3-4-13(15(14)24-2)20-17(22)19-9-11-21-10-8-18-16(21)12-6-7-12/h3-5,8,10,12H,6-7,9,11H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGAUSSXGACCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCN2C=CN=C2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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